molecular formula C8H14IN3O2 B2938505 N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine CAS No. 1245570-07-3

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine

Cat. No.: B2938505
CAS No.: 1245570-07-3
M. Wt: 311.123
InChI Key: LYVZLZNKXNWZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that features a pyrazole ring attached to an ethyl-beta-alanine moiety Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the reaction of pyrazole derivatives with ethyl-beta-alanine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
  • 2-(1H-pyrazol-1-yl)ethylamine
  • N-Methyl-1-(1H-pyrazol-1-yl)methanamine

Uniqueness

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine is unique due to the presence of both the pyrazole ring and the ethyl-beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

3-(2-pyrazol-1-ylethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-8(13)2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIJRKVIKKTZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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